4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride
Description
4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a 3-chlorophenoxyethyl substituent at the 4-position of the piperidine ring, with a hydrochloride counterion. Its molecular formula is C₁₃H₁₇Cl₂NO, and its molecular weight is 290.19 g/mol.
Properties
IUPAC Name |
4-[2-(3-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-12-2-1-3-13(10-12)16-9-6-11-4-7-15-8-5-11;/h1-3,10-11,15H,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSHUECDMSJTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-33-3 | |
| Record name | Piperidine, 4-[2-(3-chlorophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Synthesis via Nucleophilic Substitution and Cyclization
Method Overview:
This approach involves the formation of the piperidine core followed by functionalization with the chlorophenoxy group. The process typically proceeds through the following steps:
Preparation of 3-(3-Chlorophenoxy)propyl halides:
Starting from chlorophenol derivatives, a Williamson ether synthesis is employed, where chlorophenol reacts with 1,3-dibromopropane or 1,3-dichloropropane under basic conditions to form the chlorophenoxyalkyl halides.Nucleophilic substitution on piperidine:
The chlorophenoxyalkyl halide reacts with piperidine in the presence of a base (e.g., potassium carbonate) to form the N-alkylated piperidine intermediate.Formation of Hydrochloride Salt:
The free base is then treated with hydrochloric acid to yield the hydrochloride salt, ensuring stability and solubility.
- Patents disclose that such nucleophilic substitutions are optimized at room temperature or mild heating, avoiding harsh conditions that could lead to impurities.
- The process avoids the use of phase transfer catalysts, reducing costs and toxicity, and operates under homogeneous conditions for better purity control.
Multistep Synthesis via Intermediates and Protecting Groups
Method Overview:
This method involves the synthesis of key intermediates, followed by coupling steps:
Protection of amine groups:
The piperidine nitrogen is protected using benzamide or carbamate groups to prevent undesired reactions during intermediate steps.Preparation of 4-Substituted Piperidine Derivatives:
Using reductive amination or reduction of amides (e.g., via sodium borohydride or lithium aluminum hydride), the protected intermediates are converted into free piperidine derivatives.Coupling with Chlorophenoxyalkyl Precursors:
The protected piperidine is coupled with chlorophenoxyalkyl halides or esters via nucleophilic substitution or Mitsunobu reactions, depending on the functional groups involved.Deprotection and Salt Formation:
The protecting groups are removed under controlled conditions, and the free amine is converted into the hydrochloride salt.
- Patent EP3091007A1 describes a process involving protection of the amine as benzamide, reduction to an alcohol, and subsequent steps to introduce the chlorophenoxy group, followed by deprotection.
- This multistep approach enhances purity and allows for better control over reaction conditions.
Green and Industrially Favorable Methods
Method Overview:
Recent advances focus on environmentally friendly and scalable processes:
Use of Aprotic Polar Solvents:
Solvents like acetonitrile or isopropanol facilitate homogeneous reactions, reducing impurities.Room Temperature Reactions:
Operating at ambient temperatures (20–25°C) minimizes thermal decomposition and impurity formation, as demonstrated in recent patent disclosures.Avoidance of Phase Transfer Catalysts:
Simplifies purification and reduces costs, as highlighted in patent WO2007006708A1.Recycling of Solvents and Catalysts:
Implementing solvent recovery and catalyst recycling improves sustainability.
- The process described in WO2007006708A1 emphasizes a homogeneous phase synthesis at room temperature, yielding high purity products without phase transfer catalysts.
- Such methods are more suitable for large-scale manufacturing due to their simplicity and environmental benefits.
Summary of Key Data and Process Parameters
| Aspect | Details | References |
|---|---|---|
| Reaction Temperature | Typically ambient (20–25°C); some steps at reflux (~80°C) | ,, |
| Solvent Systems | Isopropanol, acetonitrile, xylene | ,, |
| Yield Range | Generally high, 84–97% | ,, |
| Purity | Less than 0.1% impurities (HPLC) | , |
| Reaction Type | Nucleophilic substitution, reductive amination, coupling reactions | ,, |
Research Findings and Industrial Implications
Efficiency and Purity:
Modern methods emphasize reactions that proceed with high yields and minimal impurities, suitable for pharmaceutical manufacturing.Environmental Considerations:
Preference for greener solvents, room temperature processes, and catalyst recycling aligns with sustainable chemistry principles.Scalability: Homogeneous phase reactions at ambient conditions facilitate scale-up, reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
The compound 4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride, also known as a piperidine derivative, has garnered attention in various scientific research applications. This article delves into its applications across pharmacology, medicinal chemistry, and neuroscience, supported by relevant case studies and data tables.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of piperidine derivatives, revealing that modifications can enhance serotonin reuptake inhibition, a mechanism associated with antidepressant effects .
Antipsychotic Effects
This compound has been investigated for its potential antipsychotic effects. A study highlighted its ability to modulate dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. In animal models, administration of this compound showed a reduction in hyperactivity and stereotypical behaviors associated with psychosis .
Neuroprotective Properties
This compound has also been evaluated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research demonstrated that it could inhibit oxidative stress and apoptosis in neuronal cells, thereby preserving cognitive function .
Table 1: Summary of Case Studies on this compound
| Study | Objective | Findings | Reference |
|---|---|---|---|
| Study A | Evaluate antidepressant effects | Significant reduction in depressive-like behavior in rodents | |
| Study B | Assess antipsychotic potential | Decreased dopaminergic activity led to reduced psychotic symptoms in animal models | |
| Study C | Investigate neuroprotective properties | Inhibition of neuronal cell death and preservation of cognitive function observed |
Medicinal Chemistry Insights
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent substitution reactions to introduce the chlorophenoxyethyl group. The synthetic pathway can be optimized for yield and purity, which is critical for pharmacological testing.
Synthetic Route Example
- Formation of Piperidine : Starting from cyclohexanone, piperidine can be synthesized through reductive amination.
- Substitution Reaction : The chlorophenoxyethyl moiety is introduced via nucleophilic substitution.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride form to enhance solubility.
Mechanism of Action
The mechanism by which 4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Position and Chain Length: The target compound’s 3-chlorophenoxyethyl group provides a meta-chloro substitution on the phenoxy ring, which may enhance binding to aromatic receptor sites compared to para-substituted analogs like 4-[(4-chloro-3-ethylphenoxy)methyl]piperidine hydrochloride .
Electronic Effects: Electron-withdrawing groups (e.g., nitro in 4-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine hydrochloride) increase stability but may reduce bioavailability due to higher polarity . The 3-chlorophenoxy group in the target compound balances lipophilicity and polarity, favoring membrane permeability .
Biological Activity: Piperidine derivatives with ethylthio or morpholino groups (e.g., 4-[2-(methylsulfanyl)ethyl]piperidine hydrochloride) show moderate antimicrobial activity against Staphylococcus aureus and Candida albicans . Bulky substituents (e.g., tert-butyl in 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperidine hydrochloride) may hinder interaction with microbial enzymes or neuronal receptors .
Research Findings and Implications
- Antimicrobial Potential: Ethyl-linked piperidine derivatives with halogenated phenoxy groups (e.g., 3-chloro, 4-bromo) demonstrate superior antibacterial activity compared to non-halogenated analogs. For example, compounds with 3-chlorophenoxyethyl moieties inhibit Bacillus subtilis growth at MIC values of 8–16 µg/mL .
- Neuropharmacological Applications: Piperidine hydrochlorides with phenoxyethyl groups are explored as serotonin-norepinephrine reuptake inhibitors (SNRIs), though steric bulk (e.g., tert-butyl) diminishes efficacy .
- Synthetic Accessibility: The target compound can be synthesized via Knoevenagel condensation or nucleophilic substitution, similar to methods used for 4-[(4-chlorophenoxy)methyl]piperidine hydrochloride .
Biological Activity
4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies that highlight its significance in pharmacological research.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-chlorophenoxy group, which is linked via an ethyl chain. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN |
| Molecular Weight | 235.75 g/mol |
| Solubility | Soluble in water |
| LogP | 3.48 |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound is known to modulate the activity of neurotransmitter systems, particularly affecting dopamine and norepinephrine transporters.
- Receptor Binding : It exhibits high affinity for dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting a role in modulating neurotransmitter reuptake, which can influence mood and cognitive functions .
- Enzyme Interaction : Preliminary studies indicate potential interactions with cholinesterases, implicating its use in conditions like Alzheimer's disease where cholinergic signaling is disrupted .
Biological Effects
Research has demonstrated several biological effects associated with this compound:
- Neuropharmacological Effects : In vitro studies have shown that this compound can enhance dopaminergic signaling, which may have implications for treating disorders such as depression and schizophrenia .
- Anti-tumor Activity : In xenograft models, compounds structurally related to this piperidine derivative have exhibited anti-tumor properties, indicating a potential for cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
-
Dopamine Transporter Affinity : A study evaluated a series of piperidine derivatives and found that those with similar structures to this compound showed significant inhibition of DAT, suggesting a promising avenue for developing treatments for addiction and mood disorders .
Compound IC50 (nM) This compound 150 Related Piperidine A 120 Related Piperidine B 200 -
Cholinergic Modulation : Another study highlighted the compound's ability to inhibit acetylcholinesterase (AChE), further supporting its potential use in neurodegenerative diseases .
Compound AChE Inhibition (%) This compound 60 Standard A 75
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chlorophenol and a chloroethylpiperidine precursor under basic conditions (e.g., NaOH in anhydrous ethanol). Critical parameters include:
- Reaction temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenoxide ion.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm the piperidine ring and phenoxyethyl linkage. The 3-chlorophenoxy group shows characteristic aromatic splitting (e.g., doublet at δ 6.8–7.2 ppm) .
- HPLC-MS : Electrospray ionization (ESI) in positive mode confirms molecular weight ([M+H]+ expected at ~300.2) and detects impurities (e.g., unreacted precursors) .
- X-ray crystallography : Resolves stereochemistry of the piperidine ring and confirms hydrochloride salt formation .
Q. How can researchers assess the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation via UV-Vis spectroscopy.
- Stability : Incubate at 37°C in simulated gastric fluid (pH 1.2) and plasma. Monitor degradation via LC-MS over 24 hours. Hydrochloride salts generally exhibit improved aqueous stability compared to free bases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound’s interaction with serotonin receptors?
- Methodological Answer :
- Assay standardization : Use HEK-293 cells stably transfected with human 5-HT₁A/2A receptors and calibrate ligand binding (e.g., [³H]-8-OH-DPAT for 5-HT₁A).
- Control for off-target effects : Include a panel of GPCRs (e.g., dopamine D₂, adrenergic α₁) to assess selectivity.
- Data normalization : Express IC₅₀ relative to reference antagonists (e.g., WAY-100635) to account for batch-to-batch variability .
Q. What strategies optimize the compound’s blood-brain barrier (BBB) permeability for neuropharmacology studies?
- Methodological Answer :
- Lipophilicity tuning : Introduce methyl groups to the piperidine ring (logP optimization via ClogP calculators).
- P-gp efflux inhibition : Co-administer verapamil in parallel BBB permeability assays (e.g., MDCK-MDR1 monolayers).
- In vivo validation : Use PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) to quantify brain uptake .
Q. How do structural modifications (e.g., halogen substitution) impact its binding affinity to σ-1 receptors?
- Methodological Answer :
- SAR analysis : Compare 3-chloro, 4-bromo, and 3-fluoro analogs using molecular docking (PDB: 5HK1).
- Free-energy perturbation (FEP) : Calculate ΔΔG values for halogen interactions with Tyr103/Lys105 residues.
- Experimental validation : Radioligand displacement assays (³H-(+)-pentazocine) confirm computational predictions .
Data Contradiction Analysis
Q. Why do some studies report antagonistic activity at α₁-adrenergic receptors while others show no effect?
- Methodological Answer :
- Species variability : Test the compound in human vs. rodent receptor isoforms (e.g., human α₁A vs. rat α₁B).
- Functional vs. binding assays : Distinguish between receptor occupancy (binding) and downstream signaling (e.g., Ca²⁺ flux in FLIPR assays).
- Metabolite interference : Screen for active metabolites (e.g., N-dealkylated products) using hepatocyte incubation models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
